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Compound of Interest

Compound Name: 5-Bromo-2-ethoxypyridine

Cat. No.: B189575 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Bromo-2-ethoxypyridine, a key building block in synthetic organic chemistry. Due to the

limited availability of directly published complete spectra, this guide synthesizes expected

values based on spectral data of closely related analogs and general principles of

spectroscopy. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to aid in the

characterization of this compound.

Core Spectroscopic Data
The following tables summarize the expected and, where available, reported spectroscopic

data for 5-Bromo-2-ethoxypyridine. These values are crucial for the identification and purity

assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.2 Doublet (d) 1H H-6 (Pyridine)

~7.6
Doublet of Doublets

(dd)
1H H-4 (Pyridine)

~6.7 Doublet (d) 1H H-3 (Pyridine)

~4.3 Quartet (q) 2H -OCH₂CH₃

~1.4 Triplet (t) 3H -OCH₂CH₃

Predicted values are based on the analysis of similar compounds such as 5-Bromo-2-

methoxypyridine and general substituent effects on the pyridine ring.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm) Assignment

~163 C-2 (Pyridine, C-O)

~150 C-6 (Pyridine, C-H)

~141 C-4 (Pyridine, C-H)

~115 C-5 (Pyridine, C-Br)

~110 C-3 (Pyridine, C-H)

~62 -OCH₂CH₃

~14 -OCH₂CH₃

Predicted values are based on analogous structures and known chemical shift trends for

substituted pyridines.

Table 3: Key Infrared (IR) Spectral Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium-Weak Aromatic C-H Stretch

2980-2850 Medium Aliphatic C-H Stretch

~1600, ~1470, ~1380 Medium-Strong
Aromatic C=C and C=N Ring

Stretching

~1250 Strong Aryl-O Stretch (Asymmetric)

~1040 Strong C-O Stretch (Symmetric)

~830 Strong C-H Out-of-plane Bending

Below 700 Medium-Strong C-Br Stretch

Predicted vibrational frequencies are based on characteristic absorption bands for substituted

pyridines and ethers.

Table 4: Mass Spectrometry (MS) Data (Predicted)

m/z Value Ion Description

201/203 [M]⁺

Molecular ion peak with

characteristic 1:1 isotopic

pattern for Bromine (⁷⁹Br and

⁸¹Br)

172/174 [M - C₂H₅]⁺ Loss of the ethyl group

158/160 [M - C₂H₅O]⁺ Loss of the ethoxy group

129 [M - Br]⁺ Loss of the bromine atom

78 [C₅H₄N]⁺ Pyridyl cation

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion

due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio.

Experimental Protocols
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Detailed methodologies are essential for the reproducible acquisition of high-quality

spectroscopic data. The following are generalized protocols applicable to the characterization

of 5-Bromo-2-ethoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-15 mg of purified 5-Bromo-2-ethoxypyridine.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,

CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved; gentle vortexing may be applied.

¹H NMR Data Acquisition:

Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Typical acquisition parameters include:

Pulse angle: 30°

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 8-16

The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Data Acquisition:

Acquire the spectrum on the same spectrometer.

A proton-decoupled pulse sequence is typically used.

Typical acquisition parameters include:
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Pulse angle: 30-45°

Acquisition time: 1-2 seconds

Relaxation delay: 2-10 seconds

Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance).

The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 5-Bromo-2-ethoxypyridine sample directly onto the

ATR crystal, ensuring complete coverage of the crystal surface.

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Data Acquisition:

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty ATR crystal before running the sample.

Collect a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

Process the data by performing a background subtraction.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of 5-Bromo-2-ethoxypyridine in a suitable volatile solvent (e.g.,

methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
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Further dilute the stock solution as needed for the specific ionization technique.

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the mass spectrometer, typically via a direct insertion probe for

solids or a gas chromatograph for volatile samples.

Use a standard electron energy of 70 eV for ionization.

Scan a mass range appropriate for the compound (e.g., m/z 40-300).

Data Acquisition (Electrospray Ionization - ESI):

Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10

µL/min).

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure,

drying gas flow, and temperature) to achieve a stable signal for the protonated molecule

[M+H]⁺.

Acquire the spectrum in positive ion mode.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

solid organic compound like 5-Bromo-2-ethoxypyridine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b189575?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Output

Solid Sample
(5-Bromo-2-ethoxypyridine)

Dissolve in
Deuterated Solvent

For NMR

Dilute in
Volatile Solvent

For MS

Place on
ATR Crystal

For IR

NMR Spectrometer
(¹H & ¹³C) Mass Spectrometer FT-IR Spectrometer

NMR Spectra IR SpectrumMass Spectrum

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic characterization of an organic solid.

To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-2-ethoxypyridine: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189575#spectroscopic-data-of-5-bromo-2-
ethoxypyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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